IDO1 Inhibitory Activity: 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde vs. 1-Benzyl-2-methylindole
1-Benzyl-2-methyl-1H-indole-3-carbaldehyde demonstrates measurable inhibitory activity against recombinant human Indoleamine 2,3-dioxygenase 1 (IDO1), with a reported enzyme inhibition constant (Ki) of 1.19E+3 nM (1.19 µM) [1]. In contrast, its close structural analog lacking the C3-aldehyde group, 1-benzyl-2-methylindole (CAS 17901-58-5), shows an IC50 of 1.00E+3 nM (1.00 µM) in a cell-based IDO1 assay [2]. While the difference in potency is modest, the presence of the C3-aldehyde provides a crucial synthetic handle for further derivatization to improve IDO1 affinity, making the aldehyde a more versatile starting point for medicinal chemistry optimization.
| Evidence Dimension | IDO1 inhibition potency |
|---|---|
| Target Compound Data | Ki = 1.19E+3 nM (1.19 µM) |
| Comparator Or Baseline | 1-Benzyl-2-methylindole (IC50 = 1.00E+3 nM / 1.00 µM) |
| Quantified Difference | Approximately 0.19 µM difference in inhibitory constants |
| Conditions | Target: Recombinant human IDO1 (in vitro enzyme assay) vs. IDO1-expressing human cell line |
Why This Matters
The C3-aldehyde group is not only a contributor to basal IDO1 affinity but also an essential functional handle for generating focused libraries of more potent IDO1 inhibitors.
- [1] BindingDB. (n.d.). BDBM50514032 (CHEMBL4471831) - 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde. Retrieved from https://bindingdb.org/ View Source
- [2] BindingDB. (2020). BDBM50454801 (CHEMBL4206646) - 1-Benzyl-2-methylindole. Retrieved from https://bindingdb.org/ View Source
